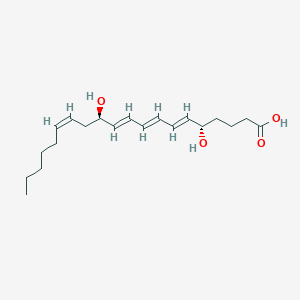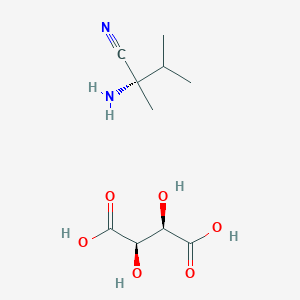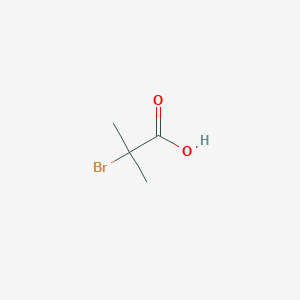
4-Amino-2,2,6,6-tetramethylpiperidine
Overview
Description
4-Amino-2,2,6,6-tetramethylpiperidine (4-ATMP) is an organic compound that has a wide range of applications in scientific research. It is a chiral molecule, meaning that it has two distinct forms, and can be used to study the effects of chirality in a variety of contexts. 4-ATMP is also used as a reagent in organic synthesis, and has been found to be a useful tool in biochemical and physiological studies. In
Scientific Research Applications
EPR Spectroscopy Applications
This compound, particularly in its form as 4-Amino-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMP-NH2), is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to investigate polymer systems (Labský, Pilař, & Loevy, 1980).
Synthesis of Isocyanates and Carbodiimides
It is utilized in the synthesis of various compounds such as isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl and di(2,2,6,6-tetramethyl-1-oxylpiperidin-4-yl) compounds, demonstrating its utility in chemical synthesis (Sen', Kapustina, & Golubev, 1983).
Studying Stable Free Radicals
As a hindered N-chloroamine, this compound is used in research focused on stable free radicals (Toda, Mori, Horiuchi, & Murayama, 1972).
Oxidative Stress Research
The compound's derivatives, like 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl, are studied for their effects on oxidative stress on proteins (Sen', 1989).
Applications as an Oxidant
Derivatives like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate serve as metal-free, nontoxic, and environmentally friendly oxidants in various applications including alcohol oxidation (Mercadante et al., 2013).
Investigation of Ionic Liquids
Spin probes derived from this compound-1-yloxyl are valuable for studying ionic liquids (Strehmel, Rexhausen, & Strauch, 2012).
Antimetastatic Activity in Biomedical Research
The synthesized cis-[this compound-N,N′]dichloro-palladium(ii) complex has shown strong antimetastatic activity against experimental B16 melanoma, indicating potential in cancer research (Fedorov et al., 2013).
Spin Labeling Applications
N-carboxyanhydride derivatives of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl are suitable for spin labeling, expanding its use in various chemical and biochemical applications (Seidemann & Dulog, 1986).
Biomedical Studies and MRI Applications
The antioxidant potential of synthesized compounds from this compound derivatives shows promise for application in biomedical studies and magnetic-resonance imaging (MRI) (Yushkova et al., 2013).
Free Radical Sensing
In the context of free radical sensing, CdSe quantum dots with added 4-amino-TEMPO derivatives can be used as sensors, where fluorescence restoration occurs upon trapping radicals to form alkoxyamines (Maurel et al., 2006).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
4-Amino-2,2,6,6-tetramethylpiperidine, also known as Triacetonediamine or TAD , is primarily used in organic synthesis . It is a hindered secondary amine and serves as a monomer for certain hindered amine light stabilizers .
Mode of Action
The compound is known to participate in various reactions. For instance, it can be used to prepare metallo-amide bases and selective generation of silylketene acetals . It also plays a role in the oxidation of alcohols to their corresponding aldehyde, ketone, or carboxylic acid .
Biochemical Pathways
Its role in the oxidation of alcohols suggests that it may be involved in metabolic pathways related to alcohol metabolism .
Result of Action
The primary result of the action of this compound is the synthesis of other compounds. For example, it can be used to prepare metallo-amide bases and selective generation of silylketene acetals . It also plays a role in the oxidation of alcohols to their corresponding aldehyde, ketone, or carboxylic acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored below +30°C . It is also classified as combustible and corrosive, suggesting that it should be handled with care to ensure safety . Furthermore, it is harmful to aquatic life with long-lasting effects, indicating that its release into the environment should be avoided .
Biochemical Analysis
Biochemical Properties
It is known to be used in chemistry as a hindered base . It is also used as an additive for light and heat stability of polyamide 6 containing hindered piperidine amines and tertiary amines .
Cellular Effects
It is known that the compound can influence cell function through its role in organic synthesis reactions .
Molecular Mechanism
It is known to participate in the reductive amination of the corresponding ketone, where the chlorine atom is replaced with an amino group .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 198-200°C, a melting point of 12-15°C, and a density of 0.895 g/cm3 .
Dosage Effects in Animal Models
It is known that the compound has a median lethal dose (LD50) of 1000 mg/kg in rats .
Metabolic Pathways
It is known that the compound is involved in the preparation of Bobbitt’s salt, an oxidant used in organic synthesis .
properties
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVFPPFZRRKJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044388 | |
| Record name | 2,2,6,6-Tetramethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4-Piperidinamine, 2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
36768-62-4 | |
| Record name | 4-Amino-2,2,6,6-tetramethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36768-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,2,6,6-tetramethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036768624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36768-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinamine, 2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,6,6-Tetramethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethyl-4-piperidylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-2,2,6,6-TETRAMETHYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETF220Q65R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-amino-2,2,6,6-tetramethylpiperidine?
A1: The molecular formula is C9H20N2, and its molecular weight is 156.27 g/mol.
Q2: How is the structure of this compound confirmed?
A2: Techniques like Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), and Electron Spin Resonance (ESR) are commonly employed for structural analysis. []
Q3: Is this compound stable under various conditions?
A3: Studies show this compound exhibits good stability in different solvents and at varying pH levels. [, , ]
Q4: What materials is this compound compatible with?
A4: It demonstrates compatibility with a wide range of polymers, including polypropylene, polystyrene, polyethylene, and poly(acrylic acid). [, , ]
Q5: How does this compound function as a stabilizer in polymers?
A5: It acts as a hindered amine light stabilizer (HALS) by scavenging free radicals generated during polymer degradation, thus increasing their lifespan. [, , ]
Q6: Can this compound be used as a probe in surface studies?
A6: Yes, its cationic form (Tempamine+) adsorbs onto negatively charged surfaces like hectorite, allowing researchers to study surface properties and molecular mobility using ESR. [, ]
Q7: How does this compound interact with quantum dots?
A7: Its derivative, 4-amino-TEMPO, effectively quenches the photoluminescence of CdSe and CdTe quantum dots, suggesting potential applications in sensing and imaging. [, ]
Q8: What is the role of this compound in the synthesis of reactive dyes?
A8: It can be incorporated into reactive dyes, imparting them with bleach-resistant and anti-bacterial properties after treatment with hypochlorite. []
Q9: Does this compound exhibit any catalytic properties?
A9: While not a catalyst itself, its derivative, 4-acetamido-2,2,6,6-tetramethyl-1-piperidinyloxyl, is a known catalyst for the selective oxidation of alcohols. []
Q10: Are there any computational studies on this compound?
A10: Yes, DFT calculations have been used to understand its conformational behavior, magnetic properties, and interactions with solvents and other molecules. [, ]
Q11: How does the structure of this compound affect its properties?
A11: The presence of the amino group allows for various chemical modifications, leading to derivatives with altered reactivity, solubility, and biological activity. [, , ]
Q12: What are the typical formulation strategies for this compound and its derivatives?
A12: They are often incorporated into polymers, coatings, or solutions depending on the desired application. Encapsulation techniques can further enhance stability and control release. [, , , ]
Q13: How is this compound commonly detected and quantified?
A13: Common techniques include ESR spectroscopy, UV-Vis spectroscopy, TLC, and various chromatographic methods coupled with suitable detectors. [, , , ]
Q14: Is there any research on the environmental impact of this compound?
A14: While limited information is available, research suggests some derivatives can impact aquatic life. Proper waste management and exploration of biodegradable alternatives are crucial. []
Q15: What is the historical context of research on this compound?
A15: Research on this compound and its derivatives gained momentum in the latter half of the 20th century, driven by its applications in polymer stabilization and as spin probes. [, , , ]
Q16: What are the future directions for research on this compound?
A16: Developing environmentally friendly derivatives, exploring novel applications in nanotechnology and biomedicine, and understanding its long-term biological effects are key areas of interest. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)

